molecular formula C10H18N2OS B11887726 2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione

2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione

Cat. No.: B11887726
M. Wt: 214.33 g/mol
InChI Key: VTJPGWPIGFNAFS-UHFFFAOYSA-N
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Description

2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[45]decane-3-thione is a spiro compound characterized by its unique bicyclic structure, which includes a spiro linkage between two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[45]decane-3-thione is unique due to its specific spiro linkage and the presence of both oxygen and sulfur atoms in its structure

Properties

Molecular Formula

C10H18N2OS

Molecular Weight

214.33 g/mol

IUPAC Name

2-ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C10H18N2OS/c1-3-12-9(14)8-10(13-12)4-6-11(2)7-5-10/h3-8H2,1-2H3

InChI Key

VTJPGWPIGFNAFS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)CC2(O1)CCN(CC2)C

Origin of Product

United States

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